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molecular formula C8H8BrN3 B8489037 6-Bromomethyl-1-methyl-1H-benzotriazole

6-Bromomethyl-1-methyl-1H-benzotriazole

Cat. No. B8489037
M. Wt: 226.07 g/mol
InChI Key: PYLAZXZBHFHZDM-UHFFFAOYSA-N
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Patent
US05073574

Procedure details

The dimethyl compound (a) is reacted with N-bromosuccinimide, yielding the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.[Br:12]N1C(=O)CCC1=O>>[Br:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]2[N:4]=[N:3][N:2]([CH3:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=NC2=C1C=C(C=C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(N(N=N2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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